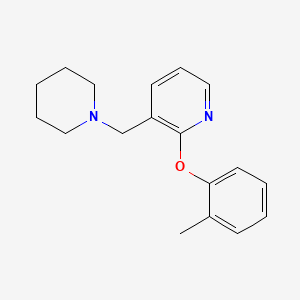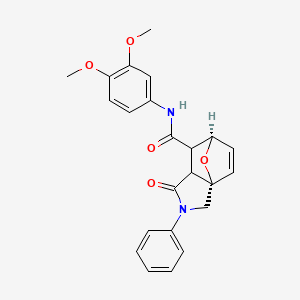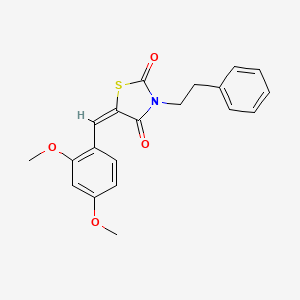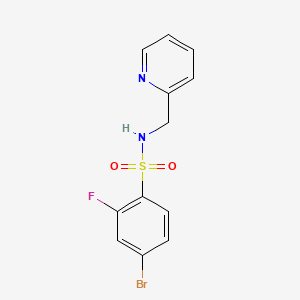![molecular formula C12H13N5O B13373833 4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13373833.png)
4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a tetraazolo ring fused to a benzodiazepine core. Benzodiazepines are well-known for their pharmacological activities, particularly in the central nervous system, where they act as anxiolytics, sedatives, and anticonvulsants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various intermediates, which are then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as atom economy and environmental safety, are often applied to minimize waste and reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the central nervous system.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic, sedative, and anticonvulsant activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one involves its interaction with specific molecular targets in the central nervous system. It is believed to act on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
相似化合物的比较
Similar Compounds
Thiazolopyrimidines: These compounds share a similar heterocyclic structure and exhibit a broad spectrum of pharmacological activities.
Triazolopyrimidines: Known for their neuroprotective and anti-inflammatory properties.
Imidazole Derivatives: These compounds have shown potential in various therapeutic applications, including antimicrobial and anticancer activities.
Uniqueness
4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one is unique due to its specific structure, which combines a tetraazolo ring with a benzodiazepine core. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
属性
分子式 |
C12H13N5O |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
4-ethyl-4-methyl-5H-tetrazolo[1,5-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C12H13N5O/c1-3-12(2)11-14-15-16-17(11)9-7-5-4-6-8(9)10(18)13-12/h4-7H,3H2,1-2H3,(H,13,18) |
InChI 键 |
DQFPEDILRZODPF-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C2=NN=NN2C3=CC=CC=C3C(=O)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-benzyl-N-(3-morpholin-4-ylpropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B13373750.png)

![3-Butyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373765.png)
![2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B13373771.png)


![2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13373801.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373802.png)
![6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373804.png)

![2-[(4-methyl-1-piperazinyl)methyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B13373812.png)
![4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B13373818.png)

![N-[4-(propan-2-yl)benzyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373830.png)
